1-(2-fluoroethyl)-5-methyl-1H-pyrazole
Overview
Description
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a fluoroethyl group at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated synthesis equipment can ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of ethyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological activity .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazole: Lacks the fluoroethyl group.
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole: Methyl group at the 3-position instead of the 5-position.
Uniqueness: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the fluoroethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGQAQNIPHPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274998 | |
Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-14-8 | |
Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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